4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one
Description
Properties
IUPAC Name |
4-amino-5-[4-(dimethylamino)phenyl]-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5OS/c1-6-30-22-26-20(24)19-17(13-7-9-14(10-8-13)28(4)5)18-15(25-21(19)27-22)11-23(2,3)12-16(18)29/h7-10,17H,6,11-12H2,1-5H3,(H3,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYKJWUJQZGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one is a synthetic derivative that belongs to the class of pyrimidoquinolines. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine ring fused with a quinoline moiety, which is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity :
- Anticancer Properties :
- Antioxidant Activity :
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of the compound:
- COX-II Inhibition :
- Cytotoxicity Assays :
Case Studies
- Case Study on Anti-inflammatory Effects :
- Case Study on Anticancer Activity :
Comparative Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally related to 4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one exhibit promising anticancer properties. For instance, derivatives of quinazolinones inspired by natural alkaloids have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines including MDA-MB-231 and HepG-2. These studies demonstrated that certain derivatives could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as effective anticancer agents .
Crop Protection
The compound has also been identified as a potential agent for protecting crops from phytopathogenic microorganisms. A patent describes the use of 4-amino substituted phenylamidine derivatives for combating undesired fungal and bacterial pathogens in agricultural settings. These compounds demonstrate significantly higher activity against various pathogens compared to traditional fungicides and bactericides .
Mechanism of Action in Agriculture
The proposed mechanism for the agricultural application involves the disruption of microbial cell membranes or interference with essential metabolic processes within pathogenic organisms. This mode of action not only enhances crop yield but also reduces the reliance on conventional pesticides that may pose environmental risks.
Comprehensive Data Tables
| Application Area | Compound Structure | Key Findings |
|---|---|---|
| Medicinal Chemistry | This compound | Exhibits anticancer properties; selectively induces apoptosis in cancer cells; binds to EGFR |
| Agriculture | 4-amino substituted phenylamidine derivatives | Effective against fungal and bacterial pathogens; higher efficacy than traditional pesticides |
Case Studies
- Anticancer Study : A study conducted on novel quinazolinone analogues showed that certain compounds could sensitize tumor cells to gamma radiation while exhibiting lower toxicity to normal cells. The most effective compounds induced cell cycle arrest at the G2-M phase and promoted apoptosis in targeted cancer cell lines .
- Agricultural Application : In trials assessing the effectiveness of 4-amino substituted phenylamidine derivatives against crop pathogens, results indicated a marked reduction in disease incidence compared to untreated controls. The compounds were found to be particularly effective against common fungal infections that threaten crop yields .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations :
- Lipophilicity : The ethylthio group (logP ≈ 2.8) offers moderate lipophilicity compared to methylthio (logP ≈ 2.3) or hydrophilic hydroxyl groups, balancing membrane permeability and solubility .
- Bioactivity: Methoxy and hydroxyl substituents in analogues correlate with antiproliferative potency, suggesting the target compound’s dimethylamino group may similarly modulate activity .
Comparison :
- The target compound likely follows a conventional cyclocondensation route, while microwave-assisted methods (e.g., for 4f) improve yields (75% vs. ~60%) and reduce reaction times .
- Thioether introduction (as in 2-(ethylthio)) may require selective alkylation post-cyclization, similar to methods in .
Insights :
- Dimethylamino substitution could enhance DNA intercalation (cf. 4k’s hydroxyl group), though steric effects from 8,8-dimethyl may reduce affinity .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of pyrimido[4,5-b]quinolin-6-one derivatives?
- Methodology : Focus on cyclization reactions (e.g., Biginelli reaction) and condensation steps using aromatic aldehydes, thioureas, or acyl chlorides. Monitor reaction temperatures (e.g., 60°C for cyclization) and solvents (e.g., pyridine for acylation). Yield optimization (typically 50–70%) requires precise stoichiometric ratios and purification via column chromatography (hexane/acetone gradients). Validate intermediates using H-NMR and mass spectrometry (MS) to confirm structural integrity .
Q. How can structural characterization of this compound be systematically validated?
- Methodology : Use H-NMR to identify substituent-specific shifts (e.g., δ 8.02 ppm for thiazole protons, δ 2.35–2.58 ppm for methyl groups). Cross-reference MS data with theoretical molecular weights to confirm purity. Melting point analysis (e.g., 134–135°C for related analogs) provides additional validation of crystallinity. For stereoisomers, employ NOESY or chiral HPLC to resolve mixtures (e.g., 3.74:1 diastereomer ratio) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology : Prioritize antimicrobial assays (e.g., agar diffusion against Staphylococcus aureus) and cytotoxicity testing (e.g., MTT assay on cancer cell lines). Use concentrations ranging from 1–100 µM and include positive controls (e.g., doxorubicin for cytotoxicity). For anti-inflammatory activity, measure COX-2 inhibition via ELISA. Ensure triplicate replicates and statistical validation (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can stereochemical challenges in pyrimidoquinoline synthesis be addressed?
- Methodology : For diastereomeric mixtures (e.g., 3.74:1 ratio), employ asymmetric catalysis (e.g., Pd(II) acetate with chiral ligands) to enhance enantioselectivity. Use dynamic NMR or X-ray crystallography to resolve axial vs. equatorial substituent configurations. Computational modeling (DFT) predicts steric and electronic influences on isomer stability .
Q. What mechanistic insights explain contradictory bioactivity data across structural analogs?
- Methodology : Perform SAR studies by modifying substituents (e.g., replacing ethylthio with methylthio) and correlating changes with IC values. Use molecular docking to assess binding affinity variations (e.g., thiophene vs. fluorophenyl groups in kinase inhibition). Address discrepancies by controlling experimental variables (e.g., solvent polarity in bioassays) .
Q. How can environmental fate studies be designed for this compound?
- Methodology : Assess abiotic degradation (hydrolysis, photolysis) under controlled pH and UV conditions. For biotic transformation, use soil microcosms with LC-MS/MS to track metabolite formation (e.g., quinoline ring oxidation). Measure logP values to predict bioaccumulation potential. Include negative controls and spiked matrices for recovery validation .
Data Analysis & Reproducibility
Q. What statistical approaches resolve variability in biological replicate data?
- Methodology : Apply mixed-effects models to account for batch-to-batch variability in synthesis. Use principal component analysis (PCA) to cluster bioactivity trends across analogs. For low reproducibility, re-evaluate purity (>95% via HPLC) and storage conditions (e.g., desiccated at -20°C) .
Q. How can computational tools enhance experimental design for novel derivatives?
- Methodology : Utilize Cheminformatics platforms (e.g., Schrödinger Suite) to predict solubility, toxicity, and synthetic feasibility. Train machine learning models on existing datasets (e.g., IC values of 17b–17d analogs) to prioritize high-potential candidates. Validate predictions with in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
